molecular formula C18H14N4S B5025353 2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine

2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine

Cat. No. B5025353
M. Wt: 318.4 g/mol
InChI Key: ITBHDSMKFMTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine” is a complex organic compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives involves several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles. Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation . This suggests that the thiazole ring in the compound could undergo various chemical reactions involving these sites.

Mechanism of Action

While the specific mechanism of action for “2-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine” is not mentioned in the retrieved resources, thiazole derivatives are known to exhibit a wide range of biological activities. They have been found to show antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives have gained considerable attention due to their broad applications and biological activities . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent activities. These could potentially lead to the development of new drugs for various diseases.

properties

IUPAC Name

2-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-8-19-16(6-1)13-22-10-7-17(21-22)14-4-3-5-15(12-14)18-20-9-11-23-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHDSMKFMTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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